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Compound of Interest

Compound Name: Antitumor agent-182

Cat. No.: B15615116

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the discovery, and potential synthesis of Antitumor agent-182,
a cytotoxic flavonoid identified as a promising natural product in the landscape of cancer
research. The document provides a comprehensive summary of its isolation, cytotoxic activity,
and a plausible synthetic pathway, alongside detailed experimental protocols and visual
representations of key processes.

Discovery and Characterization

Antitumor agent-182, also referred to as Compound 1, was first isolated from the roots of the
plant Muntingia calabura L.[1][2][3][4]. This discovery was part of a broader investigation into
plant-derived anticancer agents. The research, published by Kaneda et al. in 1991, detailed the
isolation and structural elucidation of twelve new flavonoids from a cytotoxic diethyl ether-
soluble extract of Muntingia calabura roots. Among these, seven were identified as flavans
(compounds 1-7), three as flavones, and two as biflavans[1][2].

Structurally, Antitumor agent-182 (Compound 1) was identified as (2S)-5'-hydroxy-7,3',4'-
trimethoxyflavan. The determination of its chemical structure was accomplished through the
interpretation of spectral data, including 1H-1H COSY, 1H-13C HETCOR, and selective INEPT
experiments.

Antitumor Activity
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Initial cytotoxic screenings revealed that most of the flavonoids isolated from Muntingia
calabura roots demonstrated activity against cultured P-388 murine lymphocytic leukemia
cells[1][3]. Notably, the class of flavans, to which Antitumor agent-182 belongs, exhibited
greater cytotoxic potency compared to the isolated flavones[1]. Further evaluation against a
panel of human cancer cell lines indicated that some of these flavonoids possessed selective
activities[1].

Quantitative Cytotoxicity Data

The following table summarizes the reported cytotoxic activity (EDso values) of Antitumor
agent-182 (Compound 1) and related flavans isolated from Muntingia calabura against the P-
388 murine lymphocytic leukemia cell line, as reported by Kaneda et al. (1991).

EDso (pg/mL) against P-388

Compound Number Compound Name
Cells
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Synthesis of Antitumor Agent-182
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While Antitumor agent-182 was originally isolated from a natural source, a plausible synthetic
route can be conceptualized based on established methods for flavan synthesis. A common
strategy involves the synthesis of a chalcone intermediate followed by cyclization and
subsequent reduction.

Proposed Synthetic Pathway

A potential synthetic pathway for (2S)-5'-hydroxy-7,3",4'-trimethoxyflavan is outlined below. This
would typically involve the Claisen-Schmidt condensation of an appropriately substituted
acetophenone and benzaldehyde to form a chalcone, followed by cyclization to a flavanone,
and subsequent reduction to the flavan.
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Step 1: Chalcone Synthesis (Claisen-Schmidt Condensation)

[2-hydroxy-4-methoxyacetophenon(a @,4-dimethoxy-5-hydroxybenza1dehydej

ase (e.g., NaOH or KOH)

[Chalcone Intermediate)<

Acid or Base Catalysis

Step 2: Flavanonev Synthesis (Intramolecular Cyclization)

[Flavanone Intermediate]

Reducing Agent (e.g., NaBH4)

Step 3: Flavan Syrvthesis (Reduction)

(2S)-5'-hydroxy-7,3',4'-trimethoxyflavan
(Antitumor agent-182)
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem

Our mission is to be the trusted global source of
essential and advanced chemicals, empowering
scientists and researchers to drive progress in science

and industry.
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